methyl lucidenate E2

Description

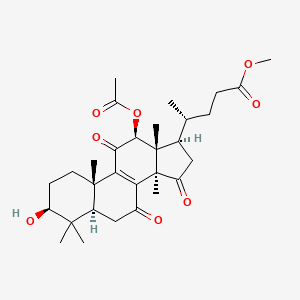

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H42O8 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C30H42O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17,19-20,26,33H,9-14H2,1-8H3/t15-,17-,19+,20+,26-,28+,29+,30+/m1/s1 |

InChI Key |

GWCYTRLXOGOLBZ-JWPMPFJRSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Methyl Lucidenate E2 from Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of methyl lucidenate E2, a bioactive triterpenoid, from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key processes to support research and development efforts in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a lanostane-type triterpenoid found in Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. Triterpenoids from Ganoderma lucidum, including this compound, have garnered significant scientific interest due to their diverse pharmacological activities. Research has indicated that this compound possesses several potential therapeutic properties, including immunomodulatory, anti-hyperlipidemic, neuroprotective, and anti-viral effects.[1] Its specific biological activities include the inhibition of adipocyte differentiation, enhancement of macrophage activity, and inhibition of acetylcholinesterase, making it a promising candidate for further investigation in drug development.[1]

Experimental Protocols for Isolation

The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction, fractionation, and purification. The following protocols are based on established methodologies for the separation of triterpenoids from this fungal source.

Extraction

The initial step involves the extraction of crude triterpenoids from the dried and powdered fruiting bodies of Ganoderma lucidum.

Methodology:

-

Maceration: The powdered mushroom material is macerated with an organic solvent, typically 95% ethanol or methanol, at room temperature.[2] The ratio of solvent to raw material is generally high to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[2] The triterpenoid-rich fraction is typically found in the ethyl acetate layer.

Purification

The triterpenoid-rich fraction is subjected to a series of chromatographic techniques to isolate and purify this compound.

Methodology:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

MCI Gel and ODS Gel Chromatography: Fractions containing compounds with similar polarity to this compound are further purified using MCI gel or ODS (C18) reverse-phase chromatography.[2] A typical mobile phase is a gradient of methanol and water.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography step is used to separate compounds based on their molecular size. Methanol is a common solvent for this step.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a C18 column with a mobile phase such as methanol/water or acetonitrile/water to yield highly pure this compound.[2]

Quantitative Data

The yield of this compound can vary depending on the source of the Ganoderma lucidum, the extraction method, and the purification efficiency. While specific yields for this compound are not always reported independently, the total triterpenoid content and the amounts of related lucidenic acids provide a useful reference.

| Parameter | Value | Reference |

| Starting Material | Dried and powdered fruiting bodies of Ganoderma lucidum | General |

| Extraction Solvent | 95% Ethanol | [2] |

| Lucidenic Acid E2 Content in Extract | 2.246 mg/g to 3.306 mg/g of grain alcohol extract | [1] |

| This compound Purity (Post-HPLC) | >95% | Assumed based on standard purification outcomes |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows and proposed mechanisms of action for this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, suggesting its potential as a therapeutic agent.

Anti-Hyperlipidemic Effect

This compound, along with other lucidenic acids, has been shown to inhibit the differentiation of adipocytes.[1] While the precise mechanism for this compound is still under investigation, a related compound, butyl lucidenate N, has been found to inhibit adipogenesis by downregulating the gene expression of key lipogenic factors, including sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC).[1]

Neuroprotective Effect

This compound has demonstrated inhibitory activity against acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting this enzyme, this compound can increase the levels and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy in the management of neurodegenerative diseases like Alzheimer's disease.[1]

Immunomodulatory Activity

This compound has been reported to have immunomodulatory effects, including enhancing macrophage formation and phagocytosis.[1] The precise signaling pathways through which this compound exerts these effects are not fully elucidated. However, studies on other immunomodulatory compounds from Ganoderma lucidum suggest the involvement of major signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for regulating immune cell activation and cytokine production.

Anti-Viral Activity

This compound has been shown to inhibit the activation of the Epstein-Barr virus (EBV) early antigen.[3] This activity suggests potential applications as an anti-viral agent and as a cancer chemopreventive agent, as EBV is linked to several types of cancer.

Conclusion

This compound is a promising bioactive compound from Ganoderma lucidum with a range of potential therapeutic applications. The isolation and purification of this triterpenoid require a systematic approach involving solvent extraction and multiple chromatographic steps. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in preclinical and clinical settings. This guide provides a foundational resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.

References

In-Depth Technical Guide: Synthesis and Characterization of Methyl Lucidenate E2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate E2, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological functions of this compound. While a definitive de novo synthesis has yet to be reported, this document outlines a proposed synthetic pathway based on the esterification of its natural precursor, lucidenic acid E2. Detailed characterization data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented in a structured format. Furthermore, this guide elucidates the established role of this compound as an inhibitor of adipogenesis, detailing its interaction with key signaling pathways. Experimental protocols for the isolation and characterization of this compound are also provided to facilitate further research and development.

Introduction

Ganoderma lucidum, a fungus highly valued in traditional medicine, is a rich source of bioactive secondary metabolites, including a diverse array of lanostane-type triterpenoids. Among these, this compound has been identified as a compound of interest with potential therapeutic applications. It has been reported to possess immunomodulatory and anti-viral properties.[1] A notable biological activity of this compound is its ability to inhibit adipocyte differentiation, suggesting its potential as a lead compound for the development of anti-obesity therapeutics.[1] This guide aims to consolidate the current knowledge on the synthesis and characterization of this compound, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Characterization of this compound

The structural elucidation of this compound has been primarily accomplished through extensive spectroscopic analysis. The following tables summarize the key characterization data.

Spectroscopic Data

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

| Data unavailable in search results | | | |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|

| Data unavailable in search results | |

Table 3: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

|---|

| ESI-MS | Negative | Data unavailable in search results | [M-H]⁻ |

Note: The specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data from the primary literature (Iwatsuki K, et al. J Nat Prod. 2003 Dec;66(12):1582-5) were not available in the performed searches. Researchers should consult the original publication for this detailed information.

Synthesis of this compound

As of the latest literature review, a total synthesis of this compound has not been published. The compound is primarily obtained through isolation from its natural source, Ganoderma lucidum. However, a semi-synthetic approach from its corresponding carboxylic acid, lucidenic acid E2, is a feasible and logical strategy.

Proposed Synthetic Pathway: Esterification of Lucidenic Acid E2

The synthesis of this compound can be achieved through the esterification of the carboxylic acid group of lucidenic acid E2.

Scheme 1: Proposed Synthesis of this compound

References

Unraveling the Molecular Architecture of Methyl Lucidenate E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl lucidenate E2, a lanostane-type triterpenoid isolated from the revered medicinal mushroom Ganoderma lucidum, stands as a molecule of significant interest within the scientific community. Its complex structure and potential therapeutic applications necessitate a thorough understanding of its chemical characterization. This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, presenting key spectroscopic data, detailed experimental methodologies, and a logical workflow of its structural determination.

Spectroscopic Data for this compound

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the critical quantitative data obtained from these analyses, providing a foundational dataset for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 3.23 | dd | 11.5, 4.5 |

| 7 | 4.69 | br d | 8.0 |

| 12 | 5.61 | s | |

| 18-H₃ | 0.82 | s | |

| 19-H₃ | 1.33 | s | |

| 21-H₃ | 0.98 | d | 6.5 |

| 28-H₃ | 1.02 | s | |

| 29-H₃ | 0.88 | s | |

| 30-H₃ | 1.73 | s | |

| OMe | 3.67 | s | |

| 12-OAc | 2.21 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 34.6 | 16 | 49.9 |

| 2 | 27.8 | 17 | 50.8 |

| 3 | 78.8 | 18 | 18.2 |

| 4 | 39.1 | 19 | 18.9 |

| 5 | 51.0 | 20 | 36.3 |

| 6 | 23.5 | 21 | 18.5 |

| 7 | 67.8 | 22 | 34.9 |

| 8 | 143.2 | 23 | 27.9 |

| 9 | 146.0 | 24 | 174.5 |

| 10 | 37.9 | 28 | 28.1 |

| 11 | 205.1 | 29 | 15.6 |

| 12 | 77.8 | 30 | 24.5 |

| 13 | 47.7 | OMe | 51.5 |

| 14 | 61.9 | 12-OAc (C=O) | 170.4 |

| 15 | 213.9 | 12-OAc (CH₃) | 21.9 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | 531.2958 | C₂₉H₄₃O₈ | [M+H]⁺ |

Experimental Protocols

The elucidation of the chemical structure of this compound relied on a series of meticulously executed experimental procedures. The following sections detail the methodologies for the key experiments.

Isolation of this compound

The isolation of this compound from the fruiting bodies of Ganoderma lucidum is a multi-step process involving extraction and chromatography.

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Protocol:

-

Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with methanol at room temperature.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Spectra are recorded on a 125 MHz spectrometer in CDCl₃.

-

2D NMR: Homonuclear (COSY) and heteronuclear (HSQC, HMBC) NMR experiments are conducted to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex polycyclic structure.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): HRMS data is acquired using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass and elemental composition of the molecule.

Structure Elucidation Workflow

The determination of the intricate chemical structure of this compound follows a logical progression of analytical steps. The following diagram illustrates this workflow, from initial spectroscopic analysis to the final structural confirmation.

Caption: Logical workflow for the structure elucidation of this compound.

Signaling Pathways and Biological Activities

While the primary focus of this guide is the chemical structure elucidation, it is noteworthy that this compound has been investigated for its potential biological activities. Preliminary studies suggest its involvement in anti-inflammatory pathways. Further research is ongoing to fully delineate its mechanism of action and therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities mentioned are based on preliminary research and should not be interpreted as established medical claims.

The Biological Activities of Methyl Lucidenate E2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl lucidenate E2, a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide synthesizes the current understanding of its biological activities, presenting key quantitative data, detailed experimental methodologies for the assays used to characterize these activities, and visualizations of the implicated signaling pathways and experimental workflows.

Core Biological Activities

This compound has demonstrated a range of biological effects, positioning it as a compound of interest for further investigation in drug discovery and development. Its primary activities include neuroprotection, anti-inflammatory effects, inhibition of adipocyte differentiation, immunomodulation, and antiviral properties.

Quantitative Data Summary

To facilitate a clear comparison of the potency of this compound across different biological assays, the available quantitative data is summarized below.

| Biological Activity | Assay | Target | Quantitative Metric | Value | Reference |

| Neuroprotective | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50 | 17.14 ± 2.88 μM | [1] |

Further quantitative data for other biological activities, such as the inhibition of adipocyte differentiation, immunomodulatory effects, and antiviral activity against Epstein-Barr virus, are not yet available in the public domain and represent areas for future research.

Experimental Protocols

The following sections detail the general experimental protocols for the key assays used to evaluate the biological activities of this compound.

Neuroprotective Activity: Acetylcholinesterase Inhibition Assay

The neuroprotective effect of this compound has been attributed to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of a substrate, acetylthiocholine, to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm. The inhibitory effect of this compound is determined by measuring the reduction in the rate of this colorimetric reaction.

General Protocol:

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Dissolve acetylcholinesterase (from electric eel or human recombinant) in the phosphate buffer to a final concentration.

-

Prepare a solution of the substrate, acetylthiocholine iodide, in distilled water.

-

Prepare a solution of DTNB in phosphate buffer.

-

Dissolve this compound and a positive control inhibitor (e.g., donepezil) in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test compound (this compound at various concentrations), positive control, or vehicle control (solvent).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the acetylthiocholine iodide substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Anti-inflammatory Activity: Heme Oxygenase-1 Induction in Macrophages

This compound is suggested to exert its anti-inflammatory effects through the induction of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.

Principle: This assay evaluates the ability of this compound to induce the expression of HO-1 in macrophage cells (e.g., RAW264.7) and its subsequent effect on inflammatory markers, such as nitric oxide (NO) production, in response to an inflammatory stimulus like lipopolysaccharide (LPS).

General Protocol:

-

Cell Culture and Treatment:

-

Culture RAW264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

-

Measurement of HO-1 Expression (Western Blot):

-

Lyse the treated cells and collect the protein extracts.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for HO-1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Pre-treat the cells with this compound.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540-550 nm to quantify the amount of nitrite, a stable product of NO.

-

-

Data Analysis:

-

Quantify the intensity of the HO-1 protein bands relative to a loading control (e.g., β-actin).

-

Calculate the concentration of nitrite from a standard curve.

-

Determine the effect of this compound on HO-1 expression and NO production.

-

Anti-hyperlipidemic Activity: Inhibition of Adipocyte Differentiation

This compound has been reported to inhibit the differentiation of preadipocytes into mature adipocytes, suggesting a potential role in managing hyperlipidemia and obesity.[1]

Principle: The 3T3-L1 preadipocyte cell line is a well-established model for studying adipogenesis. These cells can be induced to differentiate into mature adipocytes, which accumulate lipid droplets. The inhibitory effect of this compound is assessed by measuring the reduction in lipid accumulation.

General Protocol:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in a growth medium.

-

Once confluent, induce differentiation using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

Treat the cells with various concentrations of this compound throughout the differentiation period.

-

-

Lipid Accumulation Staining (Oil Red O):

-

After several days of differentiation, fix the cells with formalin.

-

Stain the lipid droplets within the mature adipocytes with Oil Red O solution.

-

Wash the cells to remove excess stain.

-

Elute the stain from the cells using isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of lipid accumulation in treated cells relative to the untreated control.

-

Determine the dose-dependent inhibitory effect of this compound on adipocyte differentiation.

-

References

Methyl Lucidenate E2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate E2, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the core mechanisms of action of this compound, with a focus on its neuroprotective, anti-hyperlipidemic, immunomodulatory, and anti-viral properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of associated signaling pathways.

Core Mechanisms of Action and Experimental Data

This compound exerts its biological effects through various mechanisms, which are detailed below. The quantitative data from cited studies are summarized for comparative analysis.

Neuroprotective Effects: Acetylcholinesterase Inhibition

This compound has demonstrated neuroprotective potential through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | Target Enzyme | IC50 Value (μM) | Source |

| This compound | Acetylcholinesterase | 17.14 ± 2.88 | Review Article |

| Lucidenic acid A | Acetylcholinesterase | 24.04 ± 3.46 | Review Article |

| Lucidenic acid N | Acetylcholinesterase | 25.91 ± 0.89 | Review Article |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method - Representative Protocol)

This protocol is a standard method for determining AChE inhibitory activity. The specific parameters used in the primary study for this compound are not available in the reviewed literature.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound and a series of dilutions to be tested.

-

In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution (or solvent control), and 10 µL of AChE solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway

Figure 1: Inhibition of Acetylcholinesterase by this compound.

Anti-Hyperlipidemic Effects: Inhibition of Adipocyte Differentiation

This compound has been reported to inhibit the differentiation of preadipocytes into mature adipocytes, suggesting its potential in the management of hyperlipidemia and obesity. While the precise mechanism for this compound has not been fully elucidated in primary literature, studies on closely related compounds, such as butyl lucidenate N, indicate a plausible mechanism involving the downregulation of key adipogenic transcription factors.

Hypothesized Signaling Pathway

The differentiation of preadipocytes is a complex process regulated by a cascade of transcription factors. A key regulator is the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which controls the expression of genes involved in fatty acid synthesis. It is hypothesized that this compound may inhibit adipogenesis by suppressing the SREBP-1c signaling pathway.

Figure 2: Hypothesized Inhibition of Adipocyte Differentiation by this compound via SREBP-1c Pathway.

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay (Representative Protocol)

This protocol outlines a standard procedure for inducing and assessing adipocyte differentiation. Specific concentrations and time points for this compound treatment would need to be optimized.

Materials:

-

3T3-L1 preadipocyte cell line

-

DMEM supplemented with 10% fetal bovine serum (FBS)

-

Differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

-

Differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin)

-

This compound

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

Procedure:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.

-

Two days post-confluence (Day 0), replace the medium with Differentiation Medium I, with or without various concentrations of this compound.

-

On Day 2, replace the medium with Differentiation Medium II, containing the respective concentrations of this compound.

-

On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS and the test compound.

-

On Day 8, assess adipocyte differentiation by Oil Red O staining:

-

Wash cells with PBS.

-

Fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 10 minutes.

-

Wash with water and visualize lipid droplets under a microscope.

-

-

For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

Immunomodulatory Activity

Recent studies have identified this compound as a potential immunoactive compound. In vivo studies using zebrafish models have shown that it may play a role in enhancing recovery from neutropenia and promoting macrophage formation and phagocytosis.

Quantitative Data: Immunomodulatory Activity in Zebrafish

The primary study by Li et al. (2020) identified this compound as one of several compounds contributing to the immunomodulatory effects of Ganoderma lucidum spores. Specific quantitative data for this compound alone is not provided in the publication. However, the study demonstrates a significant increase in neutrophil recovery and macrophage phagocytosis in zebrafish treated with a triterpenoid-rich extract containing this compound.

Experimental Workflow: Zebrafish Immunomodulatory Assays

The following workflow is based on the methodology described by Li et al. (2020).

Figure 3: Experimental Workflow for Assessing Immunomodulatory Activity in Zebrafish.

Experimental Protocol: Macrophage Phagocytosis Assay in Zebrafish (Li et al., 2020)

Animals:

-

Transgenic zebrafish line with fluorescently labeled macrophages (e.g., Tg(mpeg1:mCherry)).

Procedure:

-

Collect zebrafish embryos and raise them to 3 days post-fertilization (dpf).

-

Expose the larvae to different concentrations of this compound in the embryo medium.

-

At 4 dpf, microinject a suspension of carbon nanoparticles into the caudal vein of the zebrafish larvae.

-

After 2 hours, anesthetize the larvae and mount them for imaging.

-

Using a fluorescence microscope, quantify the number of macrophages that have engulfed the carbon nanoparticles in a defined region of the tail.

-

Compare the phagocytic activity in the treated groups to a vehicle control group.

Anti-Viral Effects: Inhibition of Epstein-Barr Virus Early Antigen Activation

This compound has been shown to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA) in Raji cells. EBV is a human herpesvirus associated with several types of cancer, and the inhibition of its lytic cycle activation is a potential therapeutic strategy.

Quantitative Data: Inhibition of EBV-EA Activation

The primary study by Iwatsuki et al. (2003) reported that this compound, along with other triterpenoids from Ganoderma lucidum, exhibited potent inhibitory effects on EBV-EA induction.

| Compound | Concentration (mol ratio/TPA) | Inhibition of EBV-EA (%) | Source |

| This compound | 1 x 10³ | 96-100 | Iwatsuki et al., 2003 |

Experimental Protocol: EBV-EA Induction Assay in Raji Cells (Representative Protocol)

This protocol is based on the general methodology for assessing EBV-EA induction.

Materials:

-

Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV)

-

RPMI-1640 medium supplemented with 10% FBS

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) as an inducer

-

n-Butyric acid (co-inducer)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Acetone (for cell fixation)

-

Human serum containing antibodies to EBV-EA

-

FITC-conjugated anti-human IgG antibody

Procedure:

-

Culture Raji cells in RPMI-1640 medium.

-

Seed the cells at a density of 1 x 10⁶ cells/mL.

-

Treat the cells with TPA (e.g., 20 ng/mL) and n-butyric acid (e.g., 3 mM) in the presence or absence of various concentrations of this compound.

-

Incubate the cells for 48 hours.

-

Harvest the cells, wash with PBS, and prepare cell smears on glass slides.

-

Fix the cells with acetone for 10 minutes.

-

Perform indirect immunofluorescence staining:

-

Incubate the slides with human serum containing EBV-EA antibodies.

-

Wash with PBS.

-

Incubate with FITC-conjugated anti-human IgG.

-

Wash with PBS and mount with glycerol.

-

-

Observe the cells under a fluorescence microscope and count the percentage of EA-positive cells.

-

Calculate the percentage of inhibition of EBV-EA induction by this compound compared to the control (TPA and n-butyric acid alone).

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for therapeutic applications. Its ability to inhibit acetylcholinesterase suggests potential in the management of neurodegenerative diseases. The inhibitory effect on adipocyte differentiation points towards a role in combating metabolic disorders. Furthermore, its immunomodulatory and anti-viral properties highlight its potential in infectious diseases and oncology. The detailed experimental protocols and hypothesized signaling pathways presented in this guide provide a foundation for future research to fully elucidate the molecular mechanisms of this compound and to explore its full therapeutic potential. Further primary research is crucial to confirm the hypothesized mechanisms and to obtain more comprehensive quantitative data.

In Vitro Effects of Ganoderma lucidum Triterpenoids, Including Methyl Lucidenate E2, on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, Ganoderma lucidum (Reishi or Lingzhi) has been a cornerstone of traditional medicine in Asia, valued for its wide array of therapeutic properties. Modern scientific investigation has increasingly focused on its rich composition of bioactive molecules, particularly triterpenoids, as potential anticancer agents.[1][2][3] This technical guide provides an in-depth overview of the in vitro effects of Ganoderma lucidum triterpenoids, with a focus on methyl lucidenate E2 and related compounds, on various cancer cell lines. While specific data for this compound is limited, this guide consolidates the current understanding of the broader class of Ganoderma triterpenoids, offering valuable insights for researchers in oncology and drug discovery.

This document details the cytotoxic and apoptotic effects of these compounds, outlines the experimental protocols for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.

Quantitative Data on the In Vitro Anticancer Activity of Ganoderma lucidum Triterpenoids

The cytotoxic effects of triterpenoids isolated from Ganoderma lucidum have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting cell growth, is a key parameter in these studies. The following tables summarize the reported IC50 values for various Ganoderma triterpenoids, providing a comparative overview of their anticancer activity.

Table 1: Cytotoxicity (IC50) of Ganoderma lucidum Triterpenoids on Various Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Ganoderma Lucidum Triterpenoids (GLT) | DU-145 (Prostate) | > 2 mg/ml (not specified in µM) | 24 | [4] |

| Ganoderma Lucidum Triterpenoids (GLT) | LNCaP, 22Rv1, PC-3, DU-145 (Prostate) | Dose-dependent inhibition observed | Not specified | [5] |

| Triterpenoid-rich extract (Fraction 3) | Caco-2 (Colon) | 0.348 ± 0.032 mg/mL | Not specified | [6] |

| Triterpenoid-rich extract (Fraction 2) | Caco-2 (Colon) | 0.528 ± 0.078 mg/mL | Not specified | [6] |

Table 2: Effects of Ganoderma lucidum Triterpenoids on Apoptosis and Cell Cycle

| Compound/Extract | Cancer Cell Line | Effect | Observation | Reference |

| G. lucidum extract (200 µg/mL) | HL-60 (Leukemia) | Apoptosis Induction | ~92% apoptotic cells after 72h | [1] |

| G. lucidum extract (200 µg/mL) | Blin-1 (Leukemia) | Apoptosis Induction | ~42% apoptotic cells after 72h | [1] |

| G. lucidum extract (200 µg/mL) | U937 (Leukemia) | Apoptosis Induction | ~32% apoptotic cells after 72h | [1] |

| G. lucidum extract (200 µg/mL) | RPMI8226 (Multiple Myeloma) | Apoptosis Induction | ~21% apoptotic cells after 72h | [1] |

| Ganoderma Lucidum Triterpenoids (GLT) | DU-145 (Prostate) | Apoptosis Induction | Markedly increased apoptosis at 2 mg/ml | [4] |

| Triterpenoid-rich extract (Fraction 3) | Caco-2 (Colon) | Apoptosis Induction | 18.77 ± 4.37% sub-G1 cells | [6] |

| G. lucidum extract (100 µg/mL) | HL-60 (Leukemia) | Cell Cycle Arrest | G2/M arrest (29% vs. 12% in control) | [1] |

| Ganoderma Lucidum Triterpenoids (GLT) | Prostate Cancer Cells | Cell Cycle Arrest | G1 phase arrest | [5] |

| Triterpenoid-rich extract (Fraction 2) | Caco-2 (Colon) | Cell Cycle Arrest | G2/M arrest | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the in vitro anticancer effects of Ganoderma lucidum triterpenoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding:

-

Harvest cancer cells in their logarithmic growth phase.

-

Perform a cell count and determine cell viability using trypan blue exclusion.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the Ganoderma triterpenoid (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting:

-

Seed cells in a 6-well plate and treat with the test compound as described for the MTT assay.

-

After the incubation period, collect both the floating and adherent cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls for setting up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

-

Cell Treatment and Fixation:

-

Treat cells with the test compound as described previously.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the DNA content.

-

Gate the cell population to exclude debris and aggregates.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis of the PI3K/Akt Signaling Pathway

Western blotting is used to detect the expression levels of specific proteins involved in a signaling pathway.

-

Protein Extraction and Quantification:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Signaling Pathways and Experimental Workflows

Ganoderma lucidum triterpenoids exert their anticancer effects by modulating various intracellular signaling pathways. A key pathway implicated in their mechanism of action is the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[1]

Proposed Signaling Pathway of Ganoderma lucidum Triterpenoids in Cancer Cells

The following diagram illustrates the proposed mechanism by which Ganoderma lucidum triterpenoids, including potentially this compound, inhibit the PI3K/Akt signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: PI3K/Akt signaling pathway modulation by Ganoderma triterpenoids.

Experimental Workflow for In Vitro Anticancer Evaluation

The following diagram outlines the typical workflow for assessing the in vitro anticancer effects of a novel compound like this compound.

Caption: Workflow for in vitro anticancer drug screening.

Conclusion

The triterpenoids isolated from Ganoderma lucidum, including the broader class to which this compound belongs, demonstrate significant in vitro anticancer activity against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, often mediated through the inhibition of key cell survival signaling pathways such as the PI3K/Akt pathway.[1][5][7]

While more research is needed to elucidate the specific effects and potency of this compound, the data presented in this guide for related Ganoderma triterpenoids provide a strong rationale for its further investigation as a potential therapeutic agent. The detailed experimental protocols and workflow diagrams included herein offer a practical framework for researchers to conduct such studies and contribute to the growing body of knowledge on the anticancer properties of these natural compounds. Future studies should focus on isolating and characterizing the activity of individual triterpenoids like this compound to better understand their specific contributions to the overall anticancer effects of Ganoderma lucidum.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsra.net [ijsra.net]

- 4. Anticancer effect of triterpenes from Ganoderma lucidum in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total triterpenoids from Ganoderma Lucidum suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [scholarbank.nus.edu.sg]

- 7. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl Lucidenate E2 (CAS: 98665-12-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate E2, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its core biological activities, supported by quantitative data and detailed experimental protocols. The document summarizes the inhibitory effects of this compound on acetylcholinesterase, adipocyte differentiation, and Epstein-Barr virus (EBV) activation. Methodologies for key in vitro assays are detailed to facilitate the replication and further investigation of these findings. Furthermore, this guide presents visual representations of relevant biological pathways and experimental workflows to enhance understanding of its mechanisms of action.

Chemical and Physical Properties

This compound is a highly oxygenated lanostane triterpenoid. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 98665-12-4 |

| Molecular Formula | C₃₀H₄₂O₈ |

| Molecular Weight | 530.65 g/mol |

| Source | Fruiting bodies of Ganoderma lucidum |

| Compound Type | Lanostane Triterpenoid |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent. The following tables summarize the key quantitative data associated with its bioactivities.

Table 2.1: Cholinesterase Inhibitory Activity

| Target | IC₅₀ (µM) | Source |

| Acetylcholinesterase (AChE) | 17.14 ± 2.88 | [1] |

| Butyrylcholinesterase (BChE) | > 200 | [2] |

Table 2.2: Anti-Adipogenic Activity

| Assay | Effect | Source |

| Adipocyte Differentiation | Inhibition | [3] |

Note: Specific quantitative data on the inhibition of adipocyte differentiation by this compound, such as IC₅₀ values, are not yet available in the cited literature. However, it has been reported to be among the lanostane triterpenes that inhibit this process.

Table 2.3: Antiviral Activity

| Virus | Assay | Effect | Source |

| Epstein-Barr Virus (EBV) | Inhibition of Early Antigen (EA) Induction | Potent Inhibition | [4] |

Note: While the study reports potent inhibition (96-100% at a 1 x 10³ mol ratio/TPA) for a series of triterpenoids including this compound, a specific IC₅₀ value for this compound was not provided in the abstract.

Table 2.4: Other Reported Activities

| Activity | Description | Source |

| Anti-inflammatory | Triterpenoids from G. lucidum have shown anti-inflammatory effects. | [5] |

| Immunomodulatory | Polysaccharides and triterpenoids from G. lucidum are known to have immunomodulatory properties. | [3] |

Note: Direct experimental data and quantitative values for the anti-inflammatory and immunomodulatory activities of this compound are not yet detailed in the available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on the primary literature and are intended to provide a foundation for further research.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the methodology described for the evaluation of lanostane triterpenes from Ganoderma lucidum.[1][2]

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

-

Positive control (e.g., berberine chloride)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution at various concentrations

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, ATCI solution, to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Inhibition of Adipocyte Differentiation in 3T3-L1 Cells

This protocol is based on the methods used to study the effects of lanostane triterpenes on 3T3-L1 adipocyte differentiation.[6][7]

Objective: To assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Principle: 3T3-L1 preadipocytes can be induced to differentiate into adipocytes in the presence of a differentiation cocktail. The accumulation of intracellular lipids, a hallmark of adipogenesis, can be visualized and quantified by Oil Red O staining.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Differentiation cocktail:

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

-

This compound

-

Oil Red O staining solution

-

Isopropanol

-

Phosphate-buffered saline (PBS)

-

24-well plates

Procedure:

-

Seed 3T3-L1 preadipocytes in 24-well plates and grow to confluence.

-

Two days post-confluence, induce differentiation by replacing the medium with DMEM containing FBS and the differentiation cocktail, along with various concentrations of this compound or vehicle control.

-

After a specified period (e.g., 2 days), replace the medium with DMEM containing FBS and insulin, with the corresponding concentrations of this compound.

-

Continue to culture the cells for several days, replacing the medium every 2 days.

-

On the final day of differentiation (e.g., day 8), wash the cells with PBS and fix with a suitable fixative (e.g., 10% formalin).

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

After washing away the excess stain, elute the retained stain from the cells using isopropanol.

-

Quantify the eluted stain by measuring the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

The inhibitory effect is determined by comparing the absorbance of the treated cells to the control cells.

Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation

This protocol is based on the assay used to evaluate the inhibitory effects of triterpenoids from Ganoderma lucidum on EBV activation.[4]

Objective: To determine the ability of this compound to inhibit the lytic reactivation of EBV in latently infected cells.

Principle: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, can be induced to enter the lytic cycle by treatment with a phorbol ester such as 12-O-tetradecanoylphorbol-13-acetate (TPA). The expression of the EBV early antigen (EA) is a marker of this lytic activation and can be detected using immunofluorescence.

Materials:

-

Raji cells

-

RPMI 1640 medium supplemented with FBS

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

n-Butyrate (as a co-inducer)

-

This compound

-

EBV EA-positive human serum (as the primary antibody)

-

Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (as the secondary antibody)

-

Phosphate-buffered saline (PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Culture Raji cells in RPMI 1640 medium.

-

Incubate the cells with various concentrations of this compound for a specified time (e.g., 2 hours) prior to induction.

-

Induce EBV lytic cycle activation by adding TPA and n-butyrate to the cell culture.

-

Continue to incubate the cells for a period of time (e.g., 48 hours).

-

Harvest the cells, wash with PBS, and prepare cell smears on glass slides.

-

Fix the cells with a suitable fixative (e.g., acetone).

-

Perform indirect immunofluorescence staining by incubating the fixed cells with EBV EA-positive human serum, followed by incubation with FITC-conjugated anti-human IgG.

-

Mount the slides and observe under a fluorescence microscope.

-

Count the number of EA-positive cells and the total number of cells in several fields to determine the percentage of EA-positive cells.

-

Calculate the percentage of inhibition by comparing the percentage of EA-positive cells in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on studies of related lanostane triterpenes from Ganoderma lucidum, some potential mechanisms can be proposed.

Inhibition of Adipogenesis

Lanostane triterpenes have been shown to inhibit adipocyte differentiation by downregulating key adipogenic transcription factors.[3] The proposed pathway involves the suppression of sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream targets.

Caption: Proposed pathway for the inhibition of adipogenesis.

Experimental Workflow for In Vitro Anti-inflammatory Assay

A general workflow for assessing the anti-inflammatory potential of this compound in a macrophage cell line is presented below.

Caption: Workflow for anti-inflammatory activity screening.

Conclusion and Future Directions

This compound, a triterpenoid from Ganoderma lucidum, exhibits promising pharmacological activities, including neuroprotective, anti-adipogenic, and antiviral effects. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to validate and expand upon these findings.

Future research should focus on several key areas:

-

Elucidation of specific IC₅₀ values for its anti-adipogenic and anti-EBV activities.

-

In-depth investigation of its anti-inflammatory and immunomodulatory properties , including the identification of specific molecular targets and signaling pathways.

-

Pharmacokinetic and in vivo efficacy studies to assess its potential as a therapeutic agent in animal models of relevant diseases.

-

Structure-activity relationship studies to identify key functional groups responsible for its biological activities, which could guide the synthesis of more potent and selective analogs.

By addressing these research gaps, the full therapeutic potential of this compound can be more comprehensively understood, paving the way for its potential development as a novel drug candidate.

References

- 1. Neuroprotective prospectives of triterpenoids [explorationpub.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ReishiMax, mushroom based dietary supplement, inhibits adipocyte differentiation, stimulates glucose uptake and activates AMPK - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of Methyl Lucidenate E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, quantitative data, and experimental protocols related to methyl lucidenate E2, a bioactive triterpenoid of significant interest to the scientific community.

Natural Sources of this compound

This compound is a lanostane-type triterpenoid predominantly isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi.[1][2][3][4] This fungus has a long history of use in traditional Asian medicine. While G. lucidum is the primary and most cited source, other species within the Ganoderma genus are also known to produce a variety of lucidenic acids and their derivatives.[5][6]

Quantitative Analysis of this compound

Quantitative data on the concentration of this compound and related compounds in their natural sources are crucial for standardization and drug development purposes. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a commonly employed analytical technique for this purpose.

Table 1: Quantitative Data of Lucidenic Acid E2 in Ganoderma lucidum

| Sample Type | Extraction Method | Compound | Concentration (mg/g of extract) | Reference |

| G. lucidum fruiting bodies | Grain alcohol extraction | Lucidenic acid E2 | 2.246 - 3.306 | [5] |

Table 2: Inhibitory Activity of this compound

| Target | Assay | IC₅₀ Value (µM) | Reference |

| Acetylcholinesterase | Enzymatic | 17.14 ± 2.88 |

Experimental Protocols

General Protocol for the Isolation of Triterpenoids from Ganoderma lucidum

This protocol outlines a general procedure for the extraction and isolation of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.

-

Preparation of Plant Material:

-

Air-dry the fruiting bodies of Ganoderma lucidum at room temperature.

-

Grind the dried fruiting bodies into a fine powder.

-

-

Extraction:

-

Perform exhaustive extraction of the powdered material with a suitable organic solvent, such as ethanol or methanol, at room temperature.

-

Alternatively, employ techniques like ultrasound-assisted extraction (UAE) or heat-assisted extraction (HAE) to improve efficiency. For UAE, sonicate the sample in the solvent. For HAE, heat the solvent mixture.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the presence of triterpenoids in each fraction using thin-layer chromatography (TLC).

-

-

Chromatographic Purification:

-

Subject the triterpenoid-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and analyze them by TLC.

-

Pool the fractions containing the compound of interest.

-

-

Final Purification:

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Protocol for Quantitative Analysis of this compound by HPLC-DAD

This protocol provides a method for the quantitative determination of this compound in Ganoderma lucidum extracts.

-

Instrumentation:

-

High-performance liquid chromatograph equipped with a diode-array detector (DAD).

-

A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

-

Chemicals and Standards:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade), acidified with a small amount of acetic acid or phosphoric acid (e.g., 0.1%).

-

Methanol (HPLC grade).

-

This compound reference standard of known purity.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the this compound reference standard in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain a range of concentrations for the calibration curve.

-

-

Preparation of Sample Solution:

-

Accurately weigh a known amount of the dried Ganoderma lucidum extract.

-

Dissolve the extract in methanol, using sonication to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acidified water (A) and acetonitrile (B). A typical gradient might start with a higher proportion of A and gradually increase the proportion of B over the run time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., around 252 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Signaling Pathways and Mechanisms of Action

Inhibition of Adipocyte Differentiation

This compound has been reported to inhibit the differentiation of pre-adipocytes into mature adipocytes. This process, known as adipogenesis, is a complex and highly regulated pathway involving a cascade of transcription factors. The master regulators of adipogenesis are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). The inhibitory effect of this compound likely involves the modulation of these key transcription factors.

Caption: Proposed inhibition of adipocyte differentiation by this compound.

Inhibition of Acetylcholinesterase

This compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site (PAS). Inhibitors can block the enzyme's activity by binding to either the catalytic site or the PAS, or both.

Caption: Proposed mechanism of acetylcholinesterase inhibition.

References

- 1. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARgamma in the control of brown adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. proteopedia.org [proteopedia.org]

The Pharmacological Landscape of Lucidenic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acids, a class of highly oxygenated lanostane triterpenoids predominantly isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention in the scientific community for their diverse and potent pharmacological properties. These complex natural products exhibit a wide spectrum of biological activities, including notable anticancer, anti-inflammatory, and anti-angiogenic effects, positioning them as promising candidates for novel therapeutic development. This technical guide provides a comprehensive overview of the core pharmacological properties of lucidenic acid derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Anticancer Properties

The most extensively studied pharmacological effect of lucidenic acid derivatives is their activity against various cancer types. Their anticancer effects are multifaceted, encompassing cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of cancer cell invasion.[1][2]

Cytotoxicity and Anti-proliferative Activity

Lucidenic acids have demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines, including leukemia, prostate, liver, and lung cancer cells.[1][2] Notably, these effects appear to be selective for cancer cells, with minimal impact on normal peripheral blood lymphocytes.[1]

Table 1: Cytotoxic and Anti-proliferative Activities of Lucidenic Acid Derivatives

| Lucidenic Acid Derivative | Cancer Cell Line | Assay | Endpoint | Result (IC50/ID50) | Reference(s) |

| Lucidenic Acid A | PC-3 (Prostate) | Viability | IC50 | 35.0 ± 4.1 µM | [1] |

| Lucidenic Acid A | HL-60 (Leukemia) | Viability (72h) | IC50 | 61 µM | [1] |

| Lucidenic Acid A | HL-60 (Leukemia) | Viability (24h) | IC50 | 142 µM | [1] |

| Lucidenic Acid A | COLO205 (Colon) | Viability (72h) | IC50 | 154 µM | [1] |

| Lucidenic Acid A | HCT-116 (Colon) | Viability (72h) | IC50 | 428 µM | [1] |

| Lucidenic Acid A | HepG2 (Hepatoma) | Viability (72h) | IC50 | 183 µM | [1] |

| Lucidenic Acid B | HL-60 (Leukemia) | Viability | IC50 | 45.0 µM | [1] |

| Lucidenic Acid B | HepG2 (Hepatoma) | Viability | IC50 | 112 µM | [1] |

| Lucidenic Acid C | A549 (Lung) | Proliferation | IC50 | 52.6 - 84.7 µM | [1] |

| Lucidenic Acid N | COLO205 (Colon) | Viability | IC50 | 486 µM | [1][2] |

| Lucidenic Acid N | HepG2 (Hepatoma) | Viability | IC50 | 230 µM | [1][2] |

| Lucidenic Acid N | HL-60 (Leukemia) | Viability | IC50 | 64.5 µM | [1][2] |

Induction of Apoptosis

A primary mechanism underlying the anticancer activity of lucidenic acids is the induction of apoptosis. Lucidenic acid B, in particular, has been shown to trigger the mitochondrial-mediated apoptotic pathway in human leukemia (HL-60) cells.[3][4] This involves a cascade of molecular events including the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases.[3][4]

The apoptotic cascade initiated by lucidenic acid B involves a change in the ratio of pro- and anti-apoptotic Bcl-2 family members, leading to the activation of caspase-9 and caspase-3, and culminating in the cleavage of poly(ADP-ribose) polymerase (PARP).[3][4][5]

References

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Lucidenic acid B induces apoptosis in human leukemia cells via a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Methyl Lucidenate E2 and Epstein-Barr Virus Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of triterpenoids isolated from Ganoderma lucidum, with a focus on methyl lucidenates and their potential activity against the Epstein-Barr virus (EBV). While direct experimental data for methyl lucidenate E2 is not prominently available in current literature, the potent anti-EBV activity of structurally similar compounds, such as other methyl lucidenates and lucidenic acids, offers a strong basis for its investigation as a potential therapeutic agent. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to support further research and development in this area.

Introduction to Epstein-Barr Virus and Lytic Replication

The Epstein-Barr virus (EBV), a human herpesvirus, is associated with several malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma.[1][2] The virus can exist in two states: a latent phase with limited gene expression and a lytic phase characterized by viral replication and the production of new virions. The transition from latency to the lytic cycle is initiated by the expression of immediate-early proteins, which in turn activate the expression of early and late viral genes.[3] The EBV early antigen (EA) is a complex of proteins expressed during the early stages of the lytic cycle and is a key marker for viral reactivation.[4] Therefore, inhibiting the induction of EBV-EA is a crucial strategy for controlling viral replication and associated pathologies.

Triterpenoids from Ganoderma lucidum as EBV Inhibitors

Triterpenoids isolated from the medicinal mushroom Ganoderma lucidum have demonstrated a range of pharmacological activities, including potent antiviral effects against EBV.[5][6] Several studies have focused on the ability of these compounds to inhibit the lytic replication of EBV, primarily by measuring the suppression of EBV-EA induction in latently infected cell lines.[4]

Quantitative Data on EBV Inhibition by Related Triterpenoids

While specific data for this compound is sparse, research on other closely related triterpenoids from Ganoderma lucidum provides valuable insights into the potential anti-EBV activity of this compound class. The following table summarizes the inhibitory effects of various methyl lucidenates and lucidenic acids on EBV-EA induction.

| Compound | Virus | Assay | Endpoint | Result | Reference |

| Methyl Lucidenate A | Epstein-Barr Virus (EBV) | EBV-EA Induction Assay | % Inhibition | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [4][7] |

| Methyl Lucidenate P | Epstein-Barr Virus (EBV) | EBV-EA Induction Assay | % Inhibition | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [4] |

| Methyl Lucidenate Q | Epstein-Barr Virus (EBV) | EBV-EA Induction Assay | % Inhibition | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [4] |

| Lucidenic Acid A | Epstein-Barr Virus (EBV) | EBV-EA Induction Assay | % Inhibition | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [4][6] |

| Lucidenic Acid C | Epstein-Barr Virus (EBV) | EBV-EA Induction Assay | % Inhibition | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [4] |

| Lucidenic Acid D2 | Epstein-Barr Virus (EBV) | EBV-EA Induction Assay | % Inhibition | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [4] |

| Lucidenic Acid E2 | Epstein-Barr Virus (EBV) | EBV-EA Induction Assay | % Inhibition | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [4] |

| Lucidenic Acid F | Epstein-Barr Virus (EBV) | EBV-EA Induction Assay | % Inhibition | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [4] |

Experimental Protocols

The primary assay used to evaluate the anti-EBV activity of these triterpenoids is the Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay. This assay serves as a primary screening method for antitumor promoters and assesses the ability of a compound to inhibit the lytic replication of EBV.[4]

Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

-

Cell Line: Raji cells (an EBV genome-positive human Burkitt's lymphoma cell line).[7]

-

Procedure:

-

Cell Culture: Raji cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[7]

-